Simmitecan - 1247847-78-4

Simmitecan

Catalog Number: EVT-288044
CAS Number: 1247847-78-4
Molecular Formula: C34H39ClN4O6
Molecular Weight: 635.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Simmitecan Hydrochloride is the hydrochloride salt form of simmitecan, an ester prodrug of chimmitecan, a 9-alkyl substituted camptothecin derivative with potential antineoplastc activity. Upon intravenous administration, simmitecan is hydrolyzed by carboxylesterase and the activated form, chimmitecan, is produced. Chimmitecan inhibits topoisomerase I, stabilizes covalent topoisomerase I-DNA complexes, and inhibits the religation of topoisomerase I-mediated single-strand DNA breaks. Futhermore, the covalent topoisomerase I-DNA complexes interfere and block the DNA replication machinery, resulting in the production of potentially lethal double-strand DNA breaks. This leads to an inhibition of DNA replication and the induction of apoptosis. The modification at position 9 yields improved cytotoxicity compared to some other camptothecin analogues.
Overview

Simmitecan is a novel anticancer prodrug derived from camptothecin, designed to enhance therapeutic efficacy while minimizing side effects. It is classified as a water-soluble derivative of camptothecin, specifically designed to improve pharmacological properties compared to existing analogs. The compound undergoes metabolic conversion in the body to yield its active form, chimmitecan, which exhibits potent anticancer activity against various human tumor cell lines.

Source and Classification

Simmitecan, identified chemically as 9-allyl-10-piperidyl piperidine formyloxy-camptothecin, is synthesized from camptothecin derivatives. The compound was developed to address solubility issues associated with its parent compound and is classified under the category of anticancer agents. It belongs to a broader class of drugs known as topoisomerase inhibitors, which interfere with DNA replication in cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of simmitecan involves several key steps, primarily focusing on modifying the camptothecin structure to enhance solubility and bioavailability. The process typically includes:

  1. Formation of the Piperidine Derivative: The introduction of a dipiperidyl carbamate at position 10 of the camptothecin skeleton enhances solubility.
  2. Hydrolysis: In vivo, simmitecan is hydrolyzed by carboxylesterases to release chimmitecan, which is responsible for its anticancer effects.
  3. Analytical Techniques: The characterization and quantification of simmitecan and its metabolites are performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise measurement of plasma concentrations over time .

The pharmacokinetic evaluation typically involves collecting blood samples at various time points post-infusion to analyze the concentration-time data using non-compartmental analysis methods.

Molecular Structure Analysis

Structure and Data

Simmitecan's molecular structure can be represented as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₃
  • Molecular Weight: Approximately 325.39 g/mol

The structure features a complex arrangement that includes an allyl group and piperidine rings, contributing to its unique pharmacological profile. The presence of these functional groups enhances its interaction with biological targets involved in cancer cell proliferation.

Chemical Reactions Analysis

Reactions and Technical Details

Simmitecan undergoes specific chemical reactions that are crucial for its activation:

  1. Hydrolysis Reaction: In vivo hydrolysis by carboxylesterases converts simmitecan into chimmitecan, which possesses enhanced anticancer activity.
  2. Metabolic Pathways: The metabolic conversion involves breaking down the ester bonds in simmitecan, facilitating the release of the active metabolite.

These reactions are essential for simmitecan's efficacy as they determine the rate at which it becomes active within the body.

Mechanism of Action

Process and Data

The mechanism of action of simmitecan is primarily based on its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription:

  1. Inhibition of Topoisomerase I: By stabilizing the topoisomerase-DNA complex, simmitecan prevents DNA re-ligation after it has been cleaved during replication.
  2. Induction of Apoptosis: This inhibition leads to DNA damage, triggering cellular apoptosis in cancer cells.

Research indicates that simmitecan exhibits strong cytotoxicity against various cancer cell lines, demonstrating its potential as an effective treatment option .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Simmitecan exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to structural modifications.
  • Stability: Stable under physiological conditions but susceptible to enzymatic hydrolysis.
  • pH Sensitivity: Activity may vary with changes in pH levels within biological systems.
Applications

Scientific Uses

Simmitecan is primarily investigated for its applications in oncology:

  1. Cancer Treatment: It shows promise in treating various types of cancers due to its potent anticancer activity.
  2. Combination Therapy: Ongoing research explores its use in combination with other chemotherapeutic agents to enhance treatment efficacy while reducing side effects.

Clinical trials are underway to evaluate the safety and efficacy profiles of simmitecan in diverse patient populations .

Introduction to Simmitecan

Structural Characterization of Simmitecan (L-P)

Chemical Composition and Prodrug Design

Simmitecan features a dipiperidyl carbamate moiety at the C-10 position of the camptothecin core, replacing the native hydroxyl group. Its chemical formula is C₃₄H₃₉N₄O₆·HCl (molecular weight: 635.15 g/mol), with the hydrochloride salt enhancing water solubility. The prodrug remains pharmacologically inert until enzymatic hydrolysis by carboxylesterases releases the active metabolite L-2-Z. This structural modification transforms the hydrophobic CPT scaffold into a clinically viable agent while preserving the essential E-ring lactone required for Top1 inhibition [1] [4] [5].

  • Key Structural Features:
  • Dipiperidyl carbamate: Serves as a polar pro-moiety, dramatically increasing aqueous solubility compared to L-2-Z.
  • Intact lactone E-ring: Maintains the closed lactone configuration critical for binding the Top1-DNA complex.
  • 9-Allyl substitution: Enhances lipophilicity and cellular uptake compared to unsubstituted CPT analogs [1] [8].

Comparison with Camptothecin Derivatives

Simmitecan belongs to the third generation of CPT analogs, designed to overcome limitations of predecessors like irinotecan and topotecan. While sharing the core pentacyclic scaffold, its prodrug architecture and activation mechanisms differ significantly:

Table 1: Structural and Functional Comparison of Key Camptothecin Derivatives

ParameterSimmitecan (L-P)Irinotecan (CPT-11)Topotecan
Parent DrugChimmitecan (L-2-Z)SN-38Topotecan lactone
C-10 ModificationDipiperidyl carbamatePiperidinopiperidine carbonylDimethylaminomethyl
SolubilityHigh (HCl salt form)ModerateLow
Activation EnzymeCarboxylesteraseCarboxylesterasepH-dependent hydrolysis
Bioactivation SiteSystemic & TumorLiverSystemic
*Relative Potency~10x > SN-381x (Reference)~1x

*Potency compared to SN-38 (active metabolite of irinotecan) in Top1 inhibition assays [1] [3] [7].

Unlike irinotecan, which requires hepatic conversion to SN-38, simmitecan undergoes hydrolysis in multiple tissues, potentially broadening its antitumor spectrum. Additionally, its dipiperidyl group provides greater solubility than topotecan’s dimethylaminomethyl moiety, facilitating intravenous administration [1] [7].

Rationale for Prodrug Development

Solubility Enhancement Strategies

The native camptothecin scaffold suffers from extreme hydrophobicity (logP > 3), limiting formulation options and bioavailability. Simmitecan’s prodrug design employs two solubility-enhancing strategies:

  • Ionizable Group Incorporation: The hydrochloride salt form provides high water solubility (>50 mg/mL), enabling aqueous intravenous formulations without organic cosolvents that often cause hypersensitivity reactions [4] [5].
  • Polar Carrier Attachment: The dipiperidyl carbamate acts as a temporary hydrophilic transporter, masking the phenolic -OH of L-2-Z. This increases molecular polarity without altering the active drug’s Top1-binding domain [1] [4].
  • Impact on Pharmacokinetics:
  • Dose-Linearity: Simmitecan exhibits dose-proportional pharmacokinetics in rats (3.75–15 mg/kg), with plasma concentrations increasing linearly with dose.
  • Tissue Distribution: Enhanced solubility facilitates penetration into tumors and organs. In SMMC-7721 xenograft models, simmitecan concentrations in hepatic tumors equaled plasma levels, while L-2-Z accumulated at lower but therapeutically relevant concentrations [1].

Targeted Activation via Carboxylesterases

Simmitecan leverages carboxylesterase (CES)-mediated activation for tumor-selective drug release. This enzymatic strategy provides spatial control over cytotoxic payload delivery:

  • Activation Mechanism:
  • Enzymatic Hydrolysis: Carboxylesterases cleave the carbamate bond, releasing L-2-Z and the dipiperidyl promoiety.
  • Species-Specific Kinetics: Conversion rates differ across species, with half-lives (t₁/₂) of ~1.4 hours in rats and ~1.9 hours in dogs. Human carboxylesterases (hCE1 and hCE2) efficiently hydrolyze simmitecan, suggesting clinical relevance [1] [7].

Table 2: Enzymatic Activation Profile of Simmitecan

ParameterValue/ObservationSignificance
Primary EnzymeCarboxylesterase (CES1/CES2)Tumor-selective activation
Activation SiteLiver, plasma, tumor tissueBroad metabolic capacity
Species Half-Life (t₁/₂)Rat: 1.4 h; Dog: 1.9 hPredicts human pharmacokinetics
Metabolite Ratio (L-P:L-2-Z)Tumor = Plasma > Normal tissuesEnhanced tumor retention of active drug
Inhibition by BNPP*Complete hydrolysis blockadeConfirms CES-dependent activation

*Bis(4-nitrophenyl) phosphate (BNPP) is a carboxylesterase inhibitor [1].

  • Tumor-Targeting Advantages:
  • Elevated CES in Tumors: Many malignancies overexpress carboxylesterases, potentially increasing intratumoral L-2-Z generation.
  • Passive Targeting: Simmitecan’s solubility allows enhanced permeability and retention (EPR) effect-mediated accumulation in leaky tumor vasculature.
  • Biliary Excretion: Rats eliminate ~66% of simmitecan via bile, favoring gastrointestinal tumor exposure [1] [7].

  • Differentiation from Irinotecan Activation:While irinotecan also requires CES-mediated activation, its conversion occurs predominantly in the liver. Simmitecan’s hydrolysis occurs systemically and within tumors, potentially reducing hepatotoxicity and enabling broader activity spectrum [1] [7].

Concluding RemarksSimmitecan exemplifies rational prodrug design in oncology, transforming the insoluble camptothecin scaffold into a clinically tractable agent. Its dipiperidyl carbamate structure solves formulation challenges while enabling tumor-selective activation via carboxylesterases. Preclinical data confirm enhanced solubility, favorable pharmacokinetics, and targeted metabolite release—positioning simmitecan as a promising candidate within the topoisomerase inhibitor class. Future research should explore its utility in CES-overexpressing tumors and combination regimens leveraging its unique biodistribution profile.

Properties

CAS Number

1247847-78-4

Product Name

Simmitecan

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C34H39ClN4O6

Molecular Weight

635.1 g/mol

InChI

InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1

InChI Key

UWNITDCAZZJJFF-GXUZKUJRSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl.

Solubility

Soluble in DMSO, not in water

Synonyms

Simmitecan; Camptothecin LP.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.